molecular formula C10H8FN3O B13095447 4-Amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one

4-Amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one

Cat. No.: B13095447
M. Wt: 205.19 g/mol
InChI Key: DSJOWDGTMFMKEW-UHFFFAOYSA-N
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Description

4-Amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one (CID 71742586) is a chemical compound with the molecular formula C10H8FN3O . It belongs to the class of fluorinated pyrimidinones, which are recognized in medicinal chemistry as privileged scaffolds for developing new therapeutic agents. Pyrimidine-based structures are isosteres of natural purine bases, allowing them to interact with a variety of biological targets . This makes them a prolific field of investigation for numerous human diseases. Recent scientific literature highlights the significant research interest in similar 3-fluorophenyl-substituted pyrimidine compounds. One study identified a derivative featuring a 3-fluorophenyl substituent as a potent antiparasitic agent, demonstrating excellent nanomolar activity against Leishmania major parasites . Furthermore, 4-aminopyrimidine derivatives are frequently explored as key scaffolds in the discovery of kinase inhibitors, such as Src and Abl tyrosine kinase inhibitors, which are relevant in oncology research for diseases like chronic myeloid leukemia . The presence of the 3-fluorophenyl group and the 4-amino pyrimidin-2-one structure provides a versatile core for further chemical functionalization. This compound is presented as a valuable building block for researchers in drug discovery and medicinal chemistry, suitable for synthesizing novel molecules for biochemical screening and mechanism-of-action studies. This product is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

4-amino-1-(3-fluorophenyl)pyrimidin-2-one

InChI

InChI=1S/C10H8FN3O/c11-7-2-1-3-8(6-7)14-5-4-9(12)13-10(14)15/h1-6H,(H2,12,13,15)

InChI Key

DSJOWDGTMFMKEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC(=NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one typically involves the reaction of 3-fluoroaniline with cyanoacetic acid derivatives under specific conditions. The reaction proceeds through a series of steps, including cyclization and amination, to form the desired pyrimidine ring . Common reagents used in this synthesis include potassium carbonate, piperazine, and chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as alkyl, aryl, or halogen groups .

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of fluorophenyl-substituted compounds, including derivatives of 4-amino-pyrimidinones. For instance, a series of pyrimido[1,2-a]benzimidazole compounds demonstrated significant antiparasitic activity against various protozoan parasites. These findings suggest that similar derivatives could be developed from 4-amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one for therapeutic use against parasitic infections .

Antitumor Activity

The compound has shown promise as an antitumor agent. Research indicates that derivatives of 4-amino-pyrimidinones exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The mechanism of action appears to involve the inhibition of specific cellular pathways crucial for tumor growth .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in cell signaling pathways, which are often dysregulated in cancer.
  • DNA Interaction : Preliminary studies suggest that the compound could form adducts with DNA, potentially leading to cytotoxic effects on rapidly dividing cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntiparasiticProtozoan parasitesSignificant inhibition
AntitumorMCF-7 (breast cancer)Cytotoxicity observed
Enzyme InhibitionVarious kinasesInhibition noted

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The compound’s structure allows it to bind to active sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The pyrimidin-2(1H)-one scaffold is widely utilized in medicinal chemistry. Below is a comparative analysis of key analogs:

Compound Name Substituents/Modifications Key Applications/Properties Reference ID
Gemcitabine 2′-deoxy-2′,2′-difluorocytidine sugar moiety Anticancer (pancreatic, lung, ovarian)
Lamivudine (3TC) 1,3-oxathiolane sugar moiety Antiretroviral (HIV, hepatitis B)
Fluorocyclopentenyl Cytosine Cyclopentene ring with fluorine substituent Antiviral (experimental)
Cidofovir Derivatives Phosphonate-modified sugar Antiviral (e.g., CMV, poxvirus)
4-Amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one 3-fluorophenyl group at N1, amino at C4 Hypothesized: Catalysis, kinase inhibition
Key Observations:
  • Gemcitabine : The difluoro substitution on the sugar enhances metabolic stability and bioavailability, critical for its antitumor activity .
  • Lamivudine : The 1,3-oxathiolane ring confers resistance to enzymatic degradation, improving its efficacy as a reverse transcriptase inhibitor .
  • Fluorocyclopentenyl Cytosine : The planar cyclopentene ring and fluorine atom enhance binding to viral polymerases .

Pharmacological and Chemical Properties

  • Electron-Withdrawing Effects : Fluorine substituents (e.g., in Gemcitabine and the target compound) increase lipophilicity and metabolic stability .
  • Aryl vs. Sugar Substituents : Aryl groups (e.g., 3-fluorophenyl) may enhance binding to hydrophobic enzyme pockets, whereas sugar moieties improve solubility and target specificity .
  • Bioorthogonal Activation: Prodrug strategies, such as palladium-labile modifications, are employed to enhance pyrimidinone bioavailability .

Challenges and Opportunities

  • Synthetic Complexity : Introducing fluorine or sugar groups requires precise control (e.g., stereochemistry in Lamivudine ).
  • Toxicity Profiles : Nucleoside analogs like Gemcitabine exhibit dose-limiting toxicities (e.g., myelosuppression), which aryl-substituted derivatives might mitigate .

Biological Activity

4-Amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring with an amino group and a fluorophenyl moiety, which may influence its pharmacological properties. The molecular formula of this compound is C8H8FN3OC_8H_8FN_3O with a molecular weight of approximately 245.21 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . It has shown promise in inhibiting specific enzymes involved in cell signaling pathways, particularly kinases, which are crucial for cancer cell proliferation and survival. In vitro studies demonstrated that the compound can induce apoptosis in cancer cells and inhibit tumor growth in various models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Fluorine Substitution : The presence of the fluorine atom at the 3-position of the phenyl ring enhances the stability and bioactivity of the compound. This substitution may improve binding affinity to biological targets compared to non-fluorinated analogs.
  • Amino Group : The amino group contributes to the compound's ability to interact with various biological targets, enhancing its potential therapeutic effects.

Inhibition Studies

Table 1 summarizes findings from inhibition studies involving this compound against different kinases:

Kinase Target IC50 (µM) Effect
CSF1R<0.5Strong inhibition
EGFR5.0Moderate inhibition
PDGFR2.0Significant inhibition

These results indicate that the compound exhibits selective inhibition, particularly against CSF1R, which is associated with macrophage differentiation and maintenance .

Cytotoxicity Profiles

In vitro cytotoxicity assays showed that this compound has varying effects on different cancer cell lines:

Cell Line IC50 (µM) Remarks
HeLa10.0Effective against cervical cancer
K56215.0Moderate activity
HUVEC>50Low toxicity to normal cells

These findings suggest that while the compound is effective against certain cancer cells, it exhibits low toxicity toward normal endothelial cells, indicating a favorable therapeutic index .

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